molecular formula C18H20ClNO2S B2869585 (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396878-52-6

(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2869585
CAS No.: 1396878-52-6
M. Wt: 349.87
InChI Key: FUMDEERNGVRCLO-UHFFFAOYSA-N
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Description

The compound "(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone" is a synthetic small molecule featuring a piperidine core substituted with a thiophene-3-carbonyl group and a (4-chlorobenzyl)oxymethyl moiety. Its structural complexity—combining aromatic, heterocyclic, and chlorinated groups—implies possible roles in modulating receptor binding or metabolic stability compared to simpler analogs.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMDEERNGVRCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, identified by its CAS number 1396878-52-6, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClNO2SC_{18}H_{20}ClNO_2S with a molecular weight of 349.9 g/mol. The structure features a piperidine ring substituted with a thiophene moiety and a chlorobenzyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀ClNO₂S
Molecular Weight349.9 g/mol
CAS Number1396878-52-6

Biological Activity

Research indicates that this compound exhibits a range of biological activities including:

  • Inhibition of Enzymes : The compound has been shown to inhibit various enzymes, notably 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome disorders such as type 2 diabetes and obesity .
  • Antimicrobial Properties : In studies involving derivatives of piperidine compounds, similar structures demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
  • CNS Effects : The compound has potential applications in treating central nervous system disorders, including mild cognitive impairment and early dementia .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The inhibition of specific enzymes can lead to altered metabolic pathways, which may help in managing conditions like diabetes and obesity.
  • Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies

Several studies have explored the biological activity of similar compounds with promising results:

  • Antimicrobial Activity : A study synthesized various piperidine derivatives and evaluated their antibacterial properties. Compounds similar to this compound showed significant inhibition against bacterial strains, indicating potential for development as antimicrobial agents .
  • CNS Disorders : Research on piperidine derivatives has highlighted their potential in treating neurodegenerative diseases through mechanisms involving acetylcholinesterase inhibition, which is crucial for cognitive function .
  • Metabolic Syndrome Treatment : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by related compounds suggests a pathway for treating metabolic disorders by modulating cortisol metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Compounds

Piperidine derivatives are common in medicinal chemistry due to their bioavailability and ability to interact with CNS targets. For example:

  • Compound 9 (from ) includes a tetrahydrofuran-piperidine hybrid with a thioether-linked pyrimidinone. While structurally distinct, its use of protective groups (e.g., tert-butyldimethylsilyl) highlights synthetic strategies that might apply to the target compound’s synthesis.

Thiophene-Containing Analogs

Thiophene rings enhance π-π stacking interactions in receptor binding. For instance:

  • Anandamide analogs () lack thiophene but share aromatic interactions critical for cannabinoid receptor binding. Hypothetically, the thiophene-3-carbonyl group in the target compound could mimic such interactions in other receptor systems.

Chlorinated Aromatic Derivatives

4-Chlorobenzyl groups are often used to improve lipophilicity and metabolic stability. For example:

  • Cannabinoid receptor ligands (e.g., rimonabant analogs) use chlorinated aryl groups to enhance binding affinity. The 4-chlorobenzyl moiety in the target compound may similarly optimize pharmacokinetic properties.

Hypothetical Data Table: Structural and Functional Comparison

Compound Name/Feature Piperidine Core Thiophene Group Chlorinated Aromatic Group Known Activity/Application
Target Compound Yes Yes (3-position) 4-Chlorobenzyl Unknown (hypothesized CNS target)
Compound 9 () Hybrid scaffold No No Nucleoside analog synthesis
Anandamide () No No No Cannabinoid receptor agonist
Hypothetical Rimonabant Analog No No Yes (2,4-dichlorophenyl) Cannabinoid receptor antagonist

Research Findings and Limitations

  • Metabolic Stability: Chlorinated aromatics generally reduce oxidative metabolism, suggesting improved half-life compared to non-halogenated analogs.

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